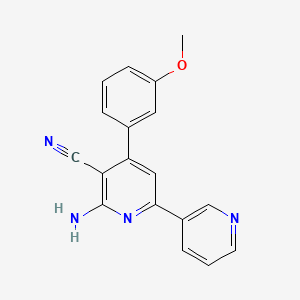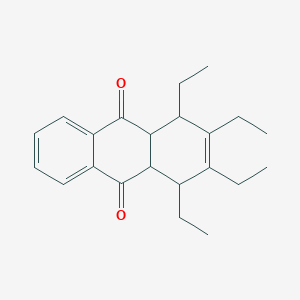
Bis(diphenylphosphinothioyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diphenylthiophosphinyl)amine: is an organophosphorus compound characterized by the presence of two diphenylthiophosphinyl groups attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(diphenylthiophosphinyl)amine typically involves the reaction of diphenylthiophosphine with an amine. One common method is the reaction of diphenylthiophosphine chloride with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of bis(diphenylthiophosphinyl)amine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solvents like toluene or dichloromethane can facilitate the reaction and improve the solubility of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(diphenylthiophosphinyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphinyl groups to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus centers, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like phosphorus trichloride or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(diphenylthiophosphinyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of bis(diphenylthiophosphinyl)amine involves its interaction with molecular targets through its phosphorus centers. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions often involve the donation of lone pair electrons from the phosphorus atoms to the metal centers, facilitating the formation of catalytic intermediates.
Comparaison Avec Des Composés Similaires
Bis(diphenylphosphino)amine: Similar in structure but lacks the sulfur atoms, leading to different chemical properties.
Triphenylphosphine: A widely used ligand in catalysis, but with different steric and electronic properties compared to bis(diphenylthiophosphinyl)amine.
Diphenylphosphine oxide: Contains oxygen instead of sulfur, resulting in different reactivity and applications.
Uniqueness: Bis(diphenylthiophosphinyl)amine is unique due to the presence of sulfur atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in forming stable complexes with metals and in applications requiring specific electronic characteristics.
Propriétés
Numéro CAS |
7242-14-0 |
|---|---|
Formule moléculaire |
C24H21NP2S2 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
[(diphenylphosphinothioylamino)-phenylphosphinothioyl]benzene |
InChI |
InChI=1S/C24H21NP2S2/c28-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-27(29,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,25,28,29) |
Clé InChI |
RGBZYCGDMBPOKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170528.png)


![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)
![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)

![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)

